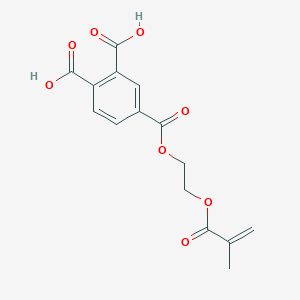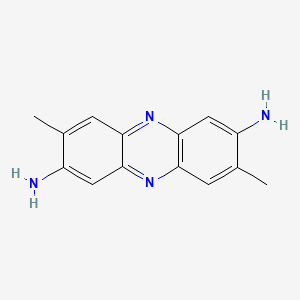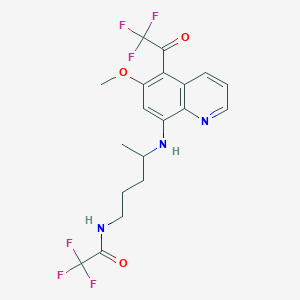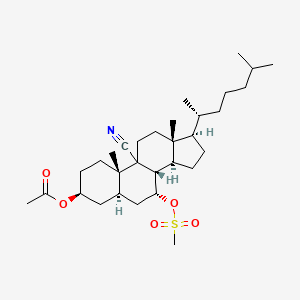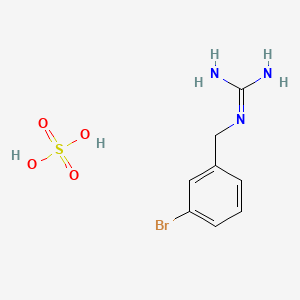
3-Bromobenzylguanidinium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzylguanidinium sulphate is a compound that likely combines the structural features of guanidinium cations with a bromobenzyl group, and is associated with sulphate anions. Guanidinium salts are known for their diverse applications in chemistry, ranging from their use in ionic liquids to their role as starting materials in synthesis and catalysis.
Synthesis Analysis
Synthesis of guanidinium-based compounds generally involves the interaction of guanidine or its derivatives with suitable alkylating agents followed by the introduction of anions such as sulphate. For example, a related compound, 1,1,3,3-tetramethylguanidinium hydrogen sulphate (TMG·HSO4), was synthesized for use in catalysis, demonstrating the versatility of guanidinium salts in chemical synthesis (Subodh Kumar et al., 2014).
Molecular Structure Analysis
Guanidinium salts typically exhibit strong hydrogen bonding interactions due to the guanidinium cation. The molecular structure is stabilized by these interactions, which can significantly influence their physical and chemical properties. For instance, the study of aminoguanidinium sulfite monohydrate revealed a complex hydrogen bond network stabilizing its structure (R. Khoma et al., 2013).
Chemical Reactions and Properties
Guanidinium salts participate in a variety of chemical reactions, serving as catalysts, reagents, or substrates. The palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides is an example of the chemical versatility of bromobenzyl-containing compounds (Jianyou Mao et al., 2014).
Applications De Recherche Scientifique
Analytical and Biochemical Applications
In the domain of analytical chemistry, compounds similar to 3-Bromobenzylguanidinium sulphate are often explored for their antioxidant properties and their role in biochemical assays. For instance, methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, rely on specific chemical interactions that compounds like 3-Bromobenzylguanidinium sulphate might participate in due to their structural or functional properties (Munteanu & Apetrei, 2021). These assays are crucial for assessing the kinetics or reaching the equilibrium state based on spectrophotometry, which could be an area where 3-Bromobenzylguanidinium sulphate finds application, either as a reagent or a subject of study.
Environmental Science and Pollution Treatment
In environmental science, the study of adsorbents for pollutant removal from water highlights the potential use of various compounds in treating water contaminants. Research on using alum sludge, a byproduct of water treatment processes involving aluminium sulphate, for phosphorus removal showcases the broader category of sulphate-based compounds in environmental remediation efforts (Muisa et al., 2020). Given the structural specificity and potential reactivity of 3-Bromobenzylguanidinium sulphate, similar investigative pathways could explore its efficacy in binding or removing specific pollutants.
Material Science and Engineering
The review of metal sulphide precipitation and its applications across various industries, including effluent treatment and hydrometallurgical processes, provides insight into how sulphate compounds contribute to material science and engineering (Lewis, 2010). Although 3-Bromobenzylguanidinium sulphate is not directly mentioned, the principles surrounding the use of sulphates in precipitating metals from solutions could inform research into the compound's potential applications in similar processes or as a catalyst in synthesizing new materials.
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZDMLFJVXWBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylguanidinium sulphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)
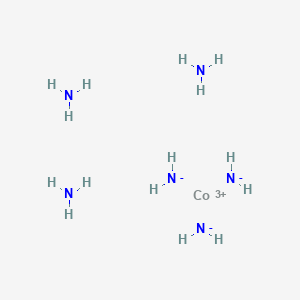
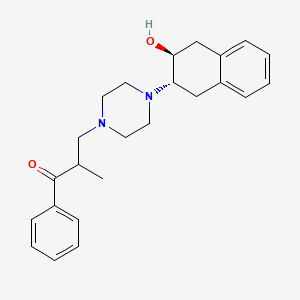
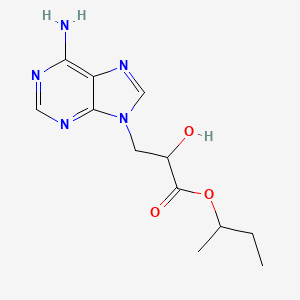
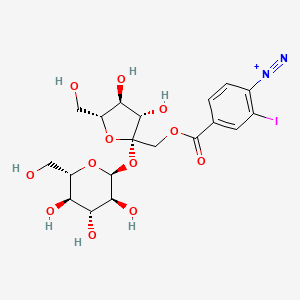
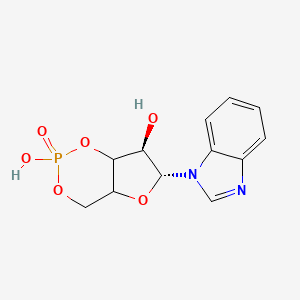
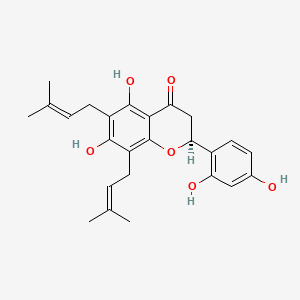
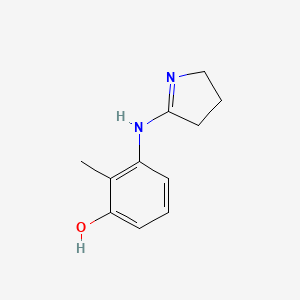
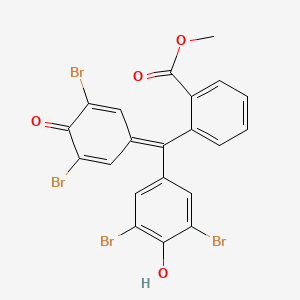
![[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1201227.png)
